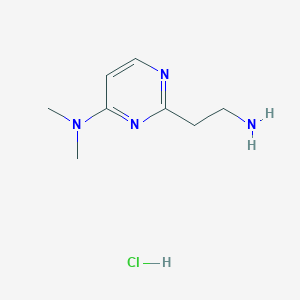![molecular formula C10H21N3S B12626049 N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea CAS No. 921611-97-4](/img/structure/B12626049.png)
N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of tert-butyl isothiocyanate with a pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{tert-Butyl isothiocyanate} + \text{Pyrrolidine derivative} \rightarrow \text{N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea} ]
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, enolates, and amide ions can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with enzymes and proteins involved in various biological pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Known for its use as an oxidant in organic synthesis.
N-tert-Butyl-N’-(2-pyridinyl)thiourea: Similar in structure and used in similar applications.
Uniqueness
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
921611-97-4 |
|---|---|
Molecular Formula |
C10H21N3S |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-tert-butyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-10(2,3)13-9(14)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H2,12,13,14)/t8-/m0/s1 |
InChI Key |
VIEGKAHDIWZWJC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)NC(=S)NC[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)(C)NC(=S)NCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
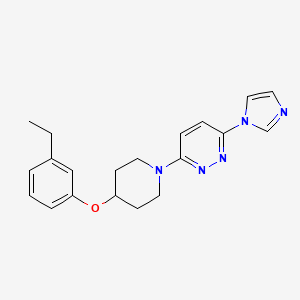
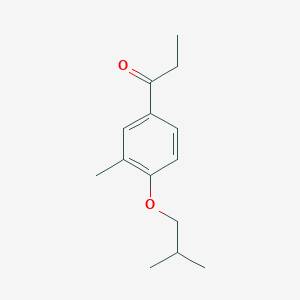
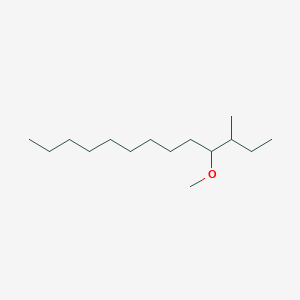
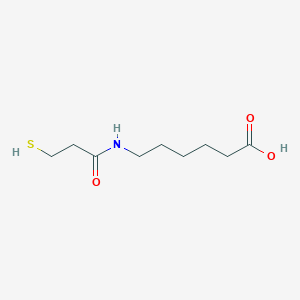

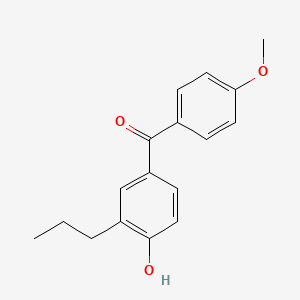
![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
